

Dezecapavir: A Technical Guide to a Novel HIV-1 Capsid Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dezecapavir*

Cat. No.: *B15583101*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dezecapavir is a potent, novel small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication. It functions through a distinct mechanism of action, targeting the viral capsid protein (p24), a crucial component for multiple stages of the viral lifecycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Dezecapavir**. Detailed experimental protocols for the evaluation of its antiviral efficacy and cytotoxicity are also presented, alongside a visualization of its mechanism of action.

Chemical Structure and Properties

Dezecapavir is a complex heterocyclic molecule with the systematic IUPAC name N-[(1*S*)-1-[3-[4-chloro-3-(methanesulfonamido)-1-methylindazol-7-yl]-4-oxo-7-(3,3,3-trifluoropropoxy)pyrido[2,3-*d*]pyrimidin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2*S,4R*)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.0^{2,4}]nona-1(6),8-dien-7-yl]acetamide[1]. Its chemical structure is depicted below:

Figure 1: Chemical Structure of **Dezecapavir**

Physicochemical Properties

Experimentally determined physicochemical data for **Dezecapavir** is not widely available in the public domain. The following table summarizes key computed and available properties.

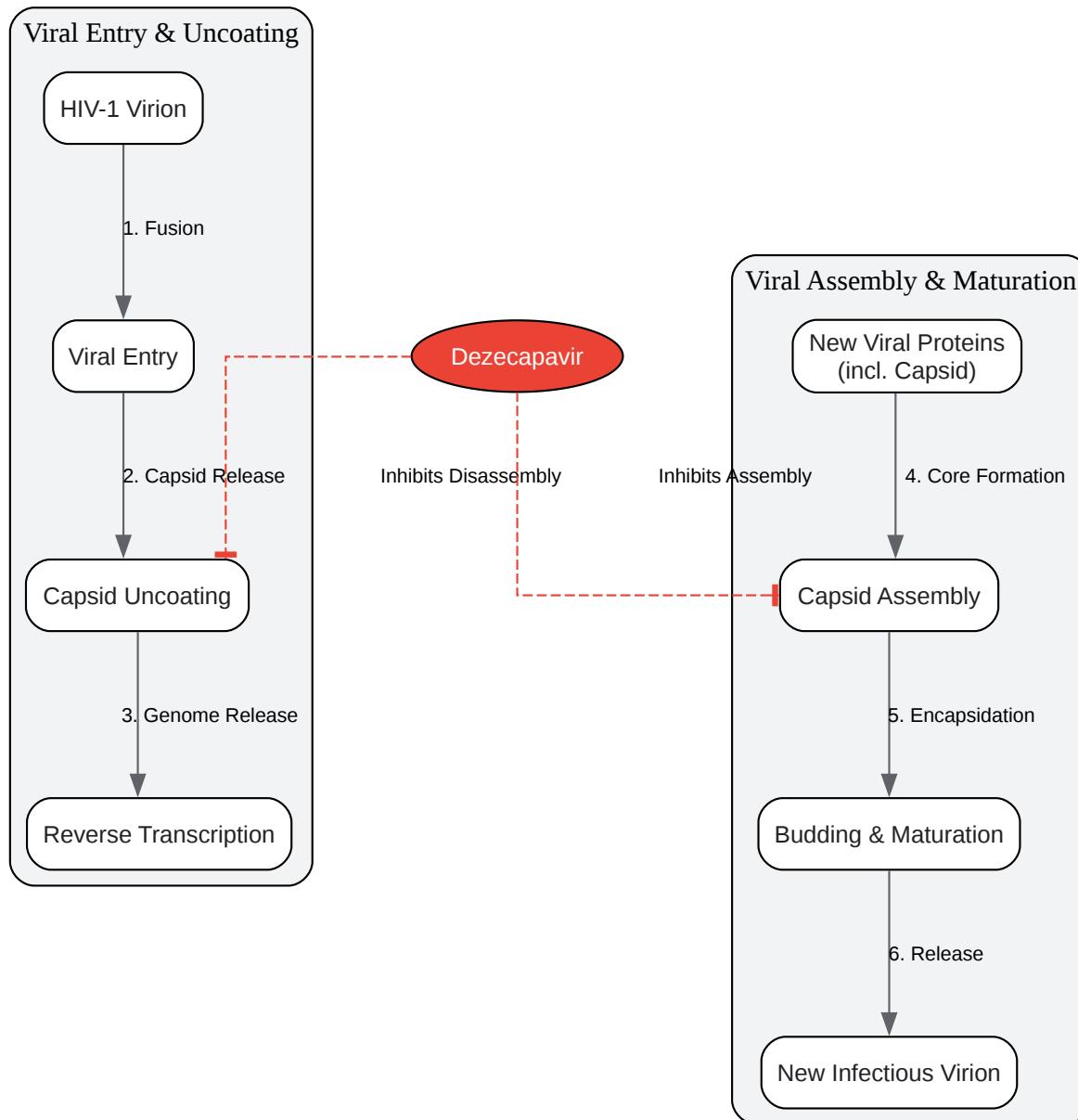
Property	Value	Source
Molecular Formula	C ₃₇ H ₂₉ ClF ₉ N ₉ O ₅ S	[2]
Molecular Weight	918.19 g/mol	[2]
CAS Number	2570323-59-8	[1]
SMILES	<chem>CN1C2=C(C=CC(=C2C(=N1)N(=O)C)Cl)N3C(=O)C4=C(N=C(C=C4)OCCC(F)(F)F)N=C3--</chem> INVALID-LINK-- <chem>NC(=O)CN6C7=C([C@H]8C[C@H]8C7(F)F)C(=N6)C(F)F</chem>	[1]
XlogP3	6.1	(Computed)[1]
Topological Polar Surface Area	174 Å ²	(Computed)[1]
Melting Point	Not available	-
Boiling Point	Not available	-
pKa	Not available	-
Solubility	To be determined	-

Biological Activity and Mechanism of Action

Dezecapavir is a highly potent inhibitor of HIV-1 replication. It has demonstrated an EC₅₀ (50% effective concentration) of 0.025 nM in MT-2 cells, with a CC₅₀ (50% cytotoxic concentration) greater than 0.5 μM, indicating a high therapeutic index.

Mechanism of Action: HIV-1 Capsid Inhibition

Dezecapavir belongs to a novel class of antiretroviral drugs known as capsid inhibitors[3][4]. The HIV-1 capsid is a conical protein shell that encases the viral genome and essential


enzymes. This structure plays a critical role in multiple stages of the viral life cycle, including:

- Early Stage: After viral entry into a host cell, the capsid must undergo a carefully orchestrated process of "uncoating" or disassembly to release the viral contents and initiate reverse transcription[3][4].
- Late Stage: Following the production of new viral proteins and RNA, the capsid protein (p24) assembles to form new viral cores, a process essential for the formation of mature, infectious virions[5].

Dezecapavir disrupts these processes by binding to the HIV-1 capsid protein[3][5][6]. This binding can interfere with both the proper assembly of new capsids and the timely disassembly of existing ones, thereby inhibiting viral replication at multiple points[3][7].

Signaling Pathway and Workflow

The following diagram illustrates the mechanism of action of **Dezecapavir** as an HIV-1 capsid inhibitor. Rather than a traditional signaling cascade, this represents a workflow of viral replication and the points of inhibition.

[Click to download full resolution via product page](#)

Dezecapavir's dual inhibition of HIV-1 capsid function.

Experimental Protocols

The following are detailed protocols for assessing the antiviral activity and cytotoxicity of **Dezecapavir**.

Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)

This protocol is designed to determine the EC₅₀ of **Dezecapavir** against HIV-1 in a susceptible cell line, such as MT-2, by measuring the level of the viral p24 antigen.

Materials:

- MT-2 cells
- Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
- HIV-1 stock (e.g., HIV-1 IIIB)
- **Dezecapavir** stock solution (in DMSO)
- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit
- Plate reader

Procedure:

- Cell Preparation: Seed MT-2 cells into a 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete medium.
- Compound Dilution: Prepare a serial dilution of **Dezecapavir** in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
- Infection and Treatment: Add 50 μ L of the diluted **Dezecapavir** to the appropriate wells. Subsequently, infect the cells by adding 50 μ L of HIV-1 at a multiplicity of infection (MOI) of 0.01. Include wells for uninfected cells (negative control) and infected, untreated cells (positive control).

- Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO₂.
- Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell culture supernatant for p24 antigen analysis.
- p24 ELISA: Perform the HIV-1 p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions[8][9]. This typically involves:
 - Coating a microplate with a capture antibody specific for p24.
 - Adding the cell culture supernatants and standards.
 - Adding a detector antibody, followed by a substrate to produce a colorimetric signal.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of p24 inhibition for each **Dezecapavir** concentration relative to the untreated infected control. The EC₅₀ value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

This protocol determines the CC₅₀ of **Dezecapavir**, assessing its effect on the metabolic activity of the host cells.

Materials:

- MT-2 cells
- Complete RPMI-1640 medium
- **Dezecapavir** stock solution (in DMSO)
- 96-well cell culture plates

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Plate reader

Procedure:

- Cell Seeding: Seed MT-2 cells into a 96-well plate at a density of 5×10^4 cells per well in 100 μL of complete medium.
- Compound Addition: Prepare a serial dilution of **Dezecapavir** in complete medium and add 100 μL to the wells. Include wells with untreated cells as a control for 100% viability and wells with medium only for background measurement.
- Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals[7][10].
- Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization[10].
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The CC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

Dezecapavir represents a promising new avenue for antiretroviral therapy through its novel mechanism of targeting the HIV-1 capsid. Its high potency and favorable in vitro safety profile warrant further investigation and development. The information and protocols provided in this

guide are intended to support researchers in the continued exploration of **Dezecapavir** and other capsid inhibitors as a new generation of HIV-1 therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dezecapavir | C37H29ClF9N9O5S | CID 155427795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 4. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 5. Inhibition of HIV-1 Maturation via Small-Molecule Targeting of the Amino-Terminal Domain in the Viral Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. ablinc.com [ablinc.com]
- 9. ablinc.com [ablinc.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dezecapavir: A Technical Guide to a Novel HIV-1 Capsid Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15583101#dezecapavir-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com